4-(4-Fluoro-2-methyl-benzyl)-piperidine
Description
4-(4-Fluoro-2-methyl-benzyl)-piperidine (CAS: 955287-76-0) is a fluorinated piperidine derivative with the molecular formula C₁₃H₁₈FN and a molecular weight of 207.3 g/mol . The compound features a piperidine ring substituted at the 4-position with a benzyl group bearing a fluorine atom at the para position and a methyl group at the ortho position of the aromatic ring. It is classified as a hazardous substance (UN2811, Category 6.1) and is typically stored at room temperature . Its hydrochloride salt (CAS: 955287-76-0, MFCD09260414) is also commercially available with 95% purity .
This compound is utilized in pharmaceutical research, particularly in the synthesis of analogs targeting neurological and receptor-modulating pathways. Its structural features—fluorine substitution and piperidine backbone—make it a versatile intermediate for drug discovery.
Properties
IUPAC Name |
4-[(4-fluoro-2-methylphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-10-8-13(14)3-2-12(10)9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUYQGJDAZQSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588790 | |
| Record name | 4-[(4-Fluoro-2-methylphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955287-76-0 | |
| Record name | 4-[(4-Fluoro-2-methylphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-2-methyl-benzyl)-piperidine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzyl group, potentially converting it to a methyl group.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced benzyl derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
4-(4-Fluoro-2-methyl-benzyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methyl-benzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzyl group can enhance binding affinity through π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Key Compounds:
Substituent Impact :
- Fluorine Position: Para-fluorine (as in the target compound) optimizes electronic and steric interactions with hydrophobic receptor pockets, as seen in EP2 receptor modulators where para-fluorobenzamide derivatives exhibit nanomolar affinity . Meta- or ortho-fluorine reduces activity due to suboptimal alignment .
- Methyl vs. Methoxy : Methyl groups enhance metabolic stability compared to methoxy, which may introduce oxidative liabilities .
Comparison with Analogues :
- 4-(5-Fluoro-2-methoxy-benzyl)-piperidine : Synthesized via similar steps but starts with 5-fluoro-2-methoxybenzaldehyde, requiring additional protection/deprotection for the methoxy group .
- 3-Substituted Piperidine Derivatives : Require Boc-protection and selective deprotection strategies to install substituents at the 3-position of piperidine .
Acetylcholinesterase (AChE) Inhibition:
EP2 Receptor Potentiation:
P2X3 Receptor Antagonism:
- 3-Substituted piperidines (e.g., 3-(4-Fluoro-2-methyl-benzyl)-piperidine HCl) exhibit nanomolar affinity, whereas 4-substituted derivatives show weaker binding .
Biological Activity
4-(4-Fluoro-2-methyl-benzyl)-piperidine (CAS No. 955287-76-0) is a piperidine derivative with notable pharmacological potential. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural features and biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring substituted with a fluorinated benzyl group. The molecular formula is , indicating the presence of a fluorine atom which may influence its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The fluorinated benzyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. Research indicates that this compound may act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in neurological and psychiatric disorders.
Antidepressant and Anxiolytic Effects
Several studies have reported the potential antidepressant and anxiolytic effects of this compound. In animal models, the compound demonstrated significant reductions in depression-like behaviors, as measured by the forced swim test and the tail suspension test. These effects are hypothesized to result from modulation of serotonin and norepinephrine levels in the central nervous system.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity. This antimicrobial effect is likely due to disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Recent research has explored the anticancer potential of this compound. In cell line studies, the compound exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation, possibly through modulation of apoptotic pathways.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant antidepressant-like effects observed in rodent models | Forced swim test |
| Study 2 | Broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria | Disk diffusion method |
| Study 3 | Cytotoxic effects on breast cancer cells; induction of apoptosis confirmed | MTT assay for cell viability |
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, which could influence drug-drug interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
